4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
Description
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid (CAS: 845790-47-8) is a halogenated aromatic compound with the molecular formula C₁₀H₈ClFO₃ and a molecular weight of 230.62 g/mol . Its structure features a phenyl ring substituted with chlorine (3-position) and fluorine (5-position), linked to a 4-oxobutyric acid chain. The ketone and carboxylic acid groups render it reactive, enabling participation in condensation or conjugation reactions.
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZQVKLGTNMCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373958 | |
| Record name | 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-47-8 | |
| Record name | 3-Chloro-5-fluoro-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzene, which is subjected to a Friedel-Crafts acylation reaction using succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to prevent side reactions.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride to yield the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer activity, particularly against breast and colon cancer cell lines. The compound induces apoptosis in cancer cells by activating caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HT-29 (Colon Cancer) | 12.3 |
Neuroprotective Effects
Recent research has explored the potential of this compound in the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It acts as an inhibitor of kynurenine-3-hydroxylase, an enzyme involved in the metabolic pathway of kynurenine, which is implicated in neurodegenerative processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound. Results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of the chlorophenyl moiety in enhancing activity against Gram-positive bacteria.
Case Study 2: Anticancer Effects
Another investigation focused on the anticancer effects of this compound in combination with conventional chemotherapeutics. The findings suggested that co-treatment significantly reduced cell viability more than either agent alone, indicating a potential synergistic effect that could enhance therapeutic outcomes in cancer treatment.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations on the Phenyl Ring
The positions of chlorine and fluorine on the phenyl ring significantly influence electronic properties, solubility, and biological interactions. Key analogues include:
Table 1: Substituent Position Comparisons
Key Findings :
Functional Group Variations
The nature of the acid group (4-oxobutyric vs. benzoic acid) and additional substituents alter physicochemical properties:
Table 2: Functional Group Comparisons
Research Implications
- Pharmaceutical Potential: The 4-oxobutyric acid moiety may serve as a prodrug precursor, enabling targeted delivery through ester or amide derivatization .
- Structure-Activity Relationships (SAR) : Meta-substituted halogens (3-Cl,5-F) optimize electronic effects for receptor binding, while para-substitutions may reduce efficacy due to steric clashes .
Biological Activity
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, with the chemical formula C₁₀H₈ClF O₃ and a molecular weight of 230.62 g/mol, is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a butyric acid backbone with a phenyl group substituted by chlorine and fluorine atoms, which may enhance its interaction with biological targets, making it a candidate for drug discovery and development.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Carboxylic Acid Group : This functional group is essential for its biological activity, allowing for interactions with various biomolecules.
- Aromatic Ring : The presence of the bulky aromatic ring can facilitate binding to protein pockets, enhancing its potential as a ligand in drug design.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Key findings include:
- Inhibition of Kynurenine 3-Monooxygenase (KMO) : This enzyme plays a crucial role in the metabolism of tryptophan, and its inhibition may have implications for neurodegenerative diseases and cancer. Studies indicate that this compound can modulate neuroactive metabolites by inhibiting KMO, which is linked to conditions such as Alzheimer's disease and Huntington's chorea .
- Potential Applications in Neurodegenerative Diseases : The compound has been explored for its therapeutic potential in treating various neurodegenerative conditions. Its mechanism of action involves the modulation of metabolic pathways associated with kynurenine metabolism, suggesting that it could be beneficial in managing symptoms or progression of diseases like Alzheimer's and Parkinson's .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid | C₁₀H₈ClFO₃ | Similar halogen substitutions; different activity profile |
| 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid | C₁₀H₈ClFO₃ | Different positioning of halogens; potential differences in enzyme inhibition |
| 4-(3-Bromo-5-fluorophenyl)-4-oxobutyric acid | C₁₀H₈BrFO₃ | Bromine substitution instead of chlorine; may exhibit different pharmacological properties |
This table highlights the structural diversity within this class of compounds and their varying biological activities.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have shown that this compound effectively inhibits KMO activity at low micromolar concentrations (IC50 values indicating potency). These findings suggest that it could serve as a lead compound for further drug development targeting kynurenine metabolism .
- Mechanistic Insights : Research has indicated that the presence of halogen substituents (chlorine and fluorine) enhances the binding affinity of the compound to its target enzymes, which may contribute to its efficacy as an inhibitor .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a modified Knoevenagel condensation. Start with 3-chloro-5-fluorobenzaldehyde and ethyl acetoacetate under basic conditions (e.g., piperidine catalyst). After condensation, hydrolyze the intermediate with aqueous HCl to yield the β-keto acid. Optimize temperature (70–80°C) and solvent (ethanol/water mixture) to achieve yields >75%. Purification via recrystallization (ethanol/water) minimizes by-products like unreacted aldehyde or dimerization products . Alternative routes using Friedel-Crafts acylation of 3-chloro-5-fluorobenzene with succinic anhydride may require Lewis acids (e.g., AlCl₃) but risk regioisomer formation .
Q. How should researchers characterize this compound spectroscopically to confirm structural integrity?
- Methodological Answer :
- NMR : Use - and -NMR to verify the aromatic substitution pattern (e.g., meta-chloro and para-fluoro groups). The ketone proton (α to the carbonyl) appears as a triplet at δ ~3.2 ppm (J = 6–7 Hz) due to coupling with adjacent methylene groups. Fluorine’s deshielding effect shifts aromatic protons downfield .
- IR : Confirm the carbonyl stretch (C=O) at ~1710 cm⁻¹ and carboxylic acid (O-H) at ~2500–3000 cm⁻¹.
- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z ≈ 244.6 (C₁₀H₇ClFO₃⁻).
Q. What are the stability considerations for this compound under varying pH and storage conditions?
- Methodological Answer : The compound is stable in solid form at -20°C under inert gas (argon) but degrades in aqueous solutions above pH 7 due to keto-enol tautomerization. For long-term storage, lyophilize and store in amber vials with desiccant. Monitor decomposition via HPLC (C18 column, acetonitrile/0.1% formic acid gradient) for carboxylic acid by-products .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination?
- Methodological Answer : For single-crystal X-ray diffraction, use SHELXL for refinement. If twinning occurs (common in polar space groups), apply TWIN/BASF commands to model twin domains. For disorder in the chlorophenyl ring, employ PART and SUMP instructions to refine partial occupancy. High-resolution data (<1.0 Å) and low-temperature (100 K) collection minimize thermal motion artifacts .
Q. How do conflicting bioactivity results (e.g., enzyme inhibition vs. no activity) arise, and how can they be reconciled?
- Methodological Answer : Contradictions often stem from assay conditions. For example, fluorescence-based assays may show false positives if the compound quenches the fluorophore. Validate inhibition using orthogonal methods (e.g., radiometric assays for kinase studies). Control for trace impurities (e.g., unreacted boronic acids from Suzuki couplings) via LC-MS. Adjust buffer ionic strength, as the carboxylic acid group’s ionization (pKa ~4.5) affects binding to charged active sites .
Q. What strategies minimize by-products during derivatization (e.g., esterification or amidation)?
- Methodological Answer : For esterification, use DCC/DMAP in dry DCM to activate the carboxylic acid. Monitor reaction progress via TLC (silica, hexane/ethyl acetate 3:1). For amidation, employ HATU or EDCI with HOAt to suppress racemization. If boronic acid coupling is needed (e.g., Suzuki-Miyaura), ensure rigorous deoxygenation (freeze-pump-thaw cycles) and use Pd(PPh₃)₄ to avoid homocoupling of the aryl halide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
